molecular formula C14H13NO4 B6391311 2-(2,5-DIMETHOXYPHENYL)ISONICOTINIC ACID CAS No. 1258622-92-2

2-(2,5-DIMETHOXYPHENYL)ISONICOTINIC ACID

Cat. No.: B6391311
CAS No.: 1258622-92-2
M. Wt: 259.26 g/mol
InChI Key: CIBYCCZNGGATMR-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxyphenyl)isonicotinic Acid is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel antimicrobial agents. Its structure is based on the isonicotinic acid hydrazide (isoniazid) scaffold, a cornerstone prodrug in tuberculosis treatment that is activated by the bacterial catalase-peroxidase (KatG) enzyme to generate active species which inhibit mycolic acid synthesis, a critical component of the mycobacterial cell wall . Research on derivatives similar to this compound has demonstrated that strategic substitutions on the core structure can lead to enhanced antimycobacterial activity, with some analogs showing greater potency than the parent drug isoniazid itself . Quantitative Structure-Activity Relationship (QSAR) studies indicate that the biological activity of such derivatives is closely linked to the electronic and steric properties of their substituents, underscoring the value of this compound for structure-activity optimization in drug discovery programs . Beyond antimycobacterial applications, this chemical moiety serves as a versatile precursor for synthesizing various heterocyclic compounds, including 1,2,4-triazoles and hydrazides, which are screened for a broad spectrum of biological activities such as antiviral and antifungal properties . This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2,5-dimethoxyphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-18-10-3-4-13(19-2)11(8-10)12-7-9(14(16)17)5-6-15-12/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBYCCZNGGATMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00687830
Record name 2-(2,5-Dimethoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258622-92-2
Record name 2-(2,5-Dimethoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Coupling as a Primary Route

The Suzuki-Miyaura reaction is the most widely reported method for introducing the 2,5-dimethoxyphenyl moiety to the isonicotinic acid scaffold. As demonstrated in the synthesis of analogous pyridine derivatives, this palladium-catalyzed cross-coupling reaction enables the formation of carbon-carbon bonds between aromatic rings under mild conditions.

Representative Procedure :

  • Starting Materials :

    • 2-Bromoisonicotinic acid methyl ester (1.0 equiv)

    • 2,5-Dimethoxyphenylboronic acid (1.5 equiv)

    • Palladium catalyst: PdCl₂(dppf) (2 mol%)

    • Base: Sodium carbonate (3.0 equiv)

    • Solvent: Toluene-ethanol (4:1 v/v)

  • Reaction Conditions :

    • Temperature: 80°C

    • Duration: 72–96 hours

    • Atmosphere: Nitrogen

  • Workup :

    • Filtration through Celite to remove catalyst residues.

    • Solvent evaporation under reduced pressure.

    • Purification via flash chromatography (hexane:ethyl acetate, 9:1) yields the coupled ester intermediate.

This method achieves >75% yield in model systems, with regioselectivity ensured by the electronic directing effects of the pyridine nitrogen.

Hydrolysis of Ester Intermediates to Carboxylic Acids

Acidic Hydrolysis Conditions

The methyl ester group in the coupled product is hydrolyzed to the carboxylic acid using concentrated hydrochloric acid. This approach, adapted from nicotinic acid syntheses, avoids side reactions such as decarboxylation.

Procedure :

  • Reaction Setup :

    • Ester intermediate (1.0 equiv)

    • Concentrated HCl (10 equiv)

    • Solvent: Water-methanol (1:1)

  • Conditions :

    • Temperature: Reflux (100°C)

    • Duration: 4–6 hours

  • Isolation :

    • Cooling to 0–5°C precipitates the product.

    • Filtration and washing with ice-cold methanol yield 2-(2,5-dimethoxyphenyl)isonicotinic acid with >90% purity.

Alternative Basic Hydrolysis

Basic hydrolysis using NaOH (2.0 M) at 60°C for 3 hours, followed by acidification with HCl, provides comparable yields but risks side reactions with acid-sensitive methoxy groups.

Analysis of Synthetic Intermediates and Final Product

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (CDCl₃) :

    • Pyridine protons: δ 8.60 (d, J = 5.1 Hz, 1H), 7.85 (s, 1H), 7.45 (d, J = 5.1 Hz, 1H).

    • Dimethoxyphenyl protons: δ 7.12 (d, J = 8.7 Hz, 1H), 6.95 (dd, J = 8.7, 3.0 Hz, 1H), 6.85 (d, J = 3.0 Hz, 1H), 3.88 (s, 3H), 3.82 (s, 3H).

High-Performance Liquid Chromatography (HPLC) :

  • Column: Waters C-18 (30 cm × 3.9 mm).

  • Mobile phase: 0.5 M citric acid-acetonitrile (64:36).

  • Retention time: 12.4 minutes (purity >95%).

Comparative Evaluation of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Suzuki + Acid Hydrolysis68–7292–95High regioselectivity; scalableLong reaction time (4 days)
Direct Nitrite Oxidation55–6085–88Fewer stepsRequires toxic nitrite salts

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethoxyphenyl)isonicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of isonicotinic acid, including DMPIA, exhibit antimicrobial properties. A series of isonicotinic acid hydrazide derivatives were synthesized and tested for their activity against Mycobacterium tuberculosis. Although DMPIA itself has not been directly tested, its structural relatives have shown promising results against various microbial strains, suggesting potential applications in treating infections .

Anticancer Potential

The pyridine ring system present in DMPIA is a common motif in many anticancer agents. Nicotinonitrile derivatives have been evaluated for their anticancer activities against various human tumor cell lines. Compounds structurally related to DMPIA have demonstrated significant inhibitory effects on cancer cell proliferation, indicating that DMPIA may also possess similar properties .

Synthetic Methodologies

Structure-Activity Relationship (SAR)

The biological activity of DMPIA can be influenced by its structural features. SAR studies indicate that modifications on the phenyl ring and the position of substituents can significantly affect its potency against various biological targets. For instance, the presence of methoxy groups enhances lipophilicity, potentially improving cellular uptake and activity .

Antimycobacterial Activity

In a study examining a series of isonicotinic acid derivatives, compounds similar to DMPIA were found to exhibit significant antimycobacterial activity. The most effective derivatives were those with specific substitutions that improved their interaction with bacterial enzymes involved in cell wall synthesis . This suggests that DMPIA could be further explored as a scaffold for developing new antimycobacterial agents.

Anticancer Efficacy

Another investigation focused on the anticancer properties of nicotinonitriles found that certain derivatives showed potent activity against breast cancer cell lines (MCF-7). Given the structural similarities between these compounds and DMPIA, it is plausible that DMPIA could also demonstrate similar anticancer efficacy, warranting further research .

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxyphenyl)isonicotinic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

2,6-Dichloroisonicotinic Acid (CAS 5398-44-7)

Structural Features :

  • Core : Pyridine-4-carboxylic acid (isonicotinic acid) with chlorine substituents at the 2- and 6-positions.
  • Molecular Formula: C₆H₃Cl₂NO₂.
  • Molecular Weight : 192.00 g/mol.

Key Properties :

  • Melting Point : 209–212°C.
  • Solubility: Clear solution in methanol (1% w/v).
  • Purity : ≥97% assay by acidimetry.

Comparison :

  • Substituent Effects : Chlorine atoms are electron-withdrawing, increasing the acidity of the carboxylic acid group compared to methoxy-substituted analogs. This enhances reactivity in nucleophilic reactions.
  • The dichloro derivative’s higher polarity may reduce membrane permeability compared to methoxy-substituted compounds.

2,5-Dimethoxycinnamic Acid (CAS 10538-51-9)

Structural Features :

  • Core: Cinnamic acid (phenylpropenoic acid) with methoxy groups at the 2- and 5-positions on the benzene ring.
  • Molecular Formula : C₁₁H₁₂O₄.
  • Molecular Weight : 208.21 g/mol.

Key Properties :

  • Solubility : Lipophilic due to the methoxy groups and unsaturated vinyl chain.
  • Applications : Intermediate in fine chemicals and organic synthesis, often used in UV-absorbing materials or antioxidants.

Comparison :

  • Electronic Effects : Methoxy groups donate electrons via resonance, stabilizing the carboxylic acid’s conjugate base. This reduces acidity compared to chlorine-substituted analogs.

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Applications
2-(2,5-Dimethoxyphenyl)isonicotinic acid* C₁₄H₁₃NO₄ 283.26 (calculated) 2,5-Dimethoxyphenyl Not reported Research intermediate
2,6-Dichloroisonicotinic acid C₆H₃Cl₂NO₂ 192.00 2,6-Dichloro 209–212 Pharmaceutical synthesis
2,5-Dimethoxycinnamic acid C₁₁H₁₂O₄ 208.21 2,5-Dimethoxy Not reported UV stabilizers, antioxidants

Table 2. Substituent Impact on Properties

Property 2-(2,5-Dimethoxyphenyl)Isonicotinic Acid 2,6-Dichloroisonicotinic Acid 2,5-Dimethoxycinnamic Acid
Acidity (COOH) Moderate (electron-donating OMe) High (electron-withdrawing Cl) Moderate (resonance effects)
Lipophilicity High (OMe enhances logP) Low (Cl increases polarity) Moderate (vinyl chain)
Reactivity Nucleophilic substitution hindered High (Cl susceptible to displacement) Electrophilic addition favored

Biological Activity

2-(2,5-Dimethoxyphenyl)isonicotinic acid (CAS No. 1258622-92-2) is a compound of interest in medicinal chemistry due to its structural features, which suggest potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action as reported in various studies.

Chemical Structure and Properties

The compound belongs to the class of isonicotinic acids, characterized by a pyridine ring and functional groups that may influence its biological interactions. The presence of methoxy groups enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Antimicrobial Activity

Research has indicated that 2-(2,5-Dimethoxyphenyl)isonicotinic acid exhibits notable antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, suggesting a mechanism involving disruption of bacterial cell membranes and inhibition of cell wall synthesis. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth microdilution methods, showing significant activity comparable to established antibiotics.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

Anticancer Properties

The compound has also been evaluated for anticancer activity. In vitro studies demonstrated that 2-(2,5-Dimethoxyphenyl)isonicotinic acid induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways and modulation of apoptotic proteins such as Bcl-2 and Bax.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20

The biological activity of 2-(2,5-Dimethoxyphenyl)isonicotinic acid is hypothesized to involve multiple pathways:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways crucial for microbial survival and cancer cell proliferation.
  • Receptor Modulation: Interaction with specific receptors could lead to downstream effects that promote apoptosis or inhibit growth signals in cancer cells.

Case Studies

  • Antimicrobial Study : A recent publication explored the antimicrobial efficacy of various derivatives of isonicotinic acids, including 2-(2,5-Dimethoxyphenyl)isonicotinic acid. The study concluded that structurally similar compounds exhibited varying degrees of antimicrobial activity, with this compound showing significant promise against resistant strains .
  • Cancer Research : Another study investigated the effects of the compound on human cancer cell lines. Results indicated that treatment with 2-(2,5-Dimethoxyphenyl)isonicotinic acid resulted in a dose-dependent decrease in cell viability, with associated changes in apoptotic markers .

Q & A

Q. What are the recommended synthetic routes for 2-(2,5-dimethoxyphenyl)isonicotinic acid to ensure high purity and yield?

  • Methodological Answer : Synthesis can be achieved via a multi-step pathway involving: (i) Condensation reactions : Coupling 2,5-dimethoxybenzene derivatives with isonicotinic acid precursors using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) . (ii) Protection/deprotection strategies : Use acetyl or tert-butyl groups to protect reactive hydroxyl/methoxy groups during synthesis, followed by acidic deprotection . (iii) Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the compound. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. How should researchers characterize the structural integrity of 2-(2,5-dimethoxyphenyl)isonicotinic acid?

  • Methodological Answer :
  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.7–3.9 ppm, aromatic protons in the isonicotinic acid moiety). 2D NMR (COSY, HSQC) resolves coupling interactions .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calculated for C₁₄H₁₃NO₅: 275.0794).
  • X-ray Crystallography : For unambiguous confirmation of planar geometry and hydrogen-bonding networks .

Q. What stability conditions are critical for storing 2-(2,5-dimethoxyphenyl)isonicotinic acid in laboratory settings?

  • Methodological Answer :
  • Storage : Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation of methoxy groups.
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. pH stability can be assessed in buffers (pH 1–12) to identify labile functional groups .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2-(2,5-dimethoxyphenyl)isonicotinic acid in novel reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the electron-rich 2,5-dimethoxyphenyl group may direct electrophilic substitution .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis. Use software like AutoDock Vina with crystal structures from the PDB .

Q. What strategies resolve discrepancies in reported biological activities of derivatives of 2-(2,5-dimethoxyphenyl)isonicotinic acid?

  • Methodological Answer :
  • Comparative Bioassays : Replicate studies using standardized protocols (e.g., MIC assays for antimicrobial activity) and identical cell lines/solvent controls .
  • Structural Verification : Confirm derivative purity and stereochemistry via X-ray or NOESY NMR to rule out structural misassignment .
  • Meta-Analysis : Systematically review literature to identify confounding variables (e.g., solvent polarity, assay temperature) .

Q. How can researchers design experiments to elucidate the acid-base behavior of 2-(2,5-dimethoxyphenyl)isonicotinic acid in aqueous solutions?

  • Methodological Answer :
  • Potentiometric Titration : Determine pKa values using a pH-meter and titrant (0.1M HCl/NaOH). Fit data with software like HyperQuad to model multi-protic equilibria.
  • UV-Vis Spectroscopy : Monitor absorbance shifts (200–400 nm) at varying pH to correlate protonation states with electronic transitions .

Data Contradiction Analysis

Q. How should conflicting data on the solubility of 2-(2,5-dimethoxyphenyl)isonicotinic acid in polar solvents be addressed?

  • Methodological Answer :
  • Controlled Solubility Studies : Measure solubility in DMSO, ethanol, and water at 25°C using gravimetric analysis (saturation concentration method). Report solvent batch and moisture content.
  • Hansen Solubility Parameters : Compare HSP values (δD, δP, δH) to identify solvent compatibility mismatches in prior studies .

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